Product packaging for (E)-3-Methylhept-4-en-2-one(Cat. No.:CAS No. 113858-63-2)

(E)-3-Methylhept-4-en-2-one

Cat. No.: B054832
CAS No.: 113858-63-2
M. Wt: 126.2 g/mol
InChI Key: XPLOASGINJRAFI-AATRIKPKSA-N
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Description

(E)-3-Methylhept-4-en-2-one is a high-purity, research-grade α,β-unsaturated ketone of significant interest in organic synthesis and fragrance and flavor research. This compound serves as a valuable intermediate for exploring novel synthetic pathways, including aldol-based sequences and chemoenzymatic preparations . Researchers utilize it to study structure-odor relationships (SOR) and structure-sensory correlations (SAR), as its core scaffold is a known motif in aroma compounds . Its mechanism of action in olfactory studies is tied to its molecular structure and functional groups, which interact with specific olfactory receptors. This chemical is strictly for professional laboratory research. For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. References: The synthesis and sensory properties of structurally related compounds are discussed in scientific literature, highlighting the importance of such scaffolds in fragrance chemistry .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B054832 (E)-3-Methylhept-4-en-2-one CAS No. 113858-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113858-63-2

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

IUPAC Name

(E)-3-methylhept-4-en-2-one

InChI

InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h5-7H,4H2,1-3H3/b6-5+

InChI Key

XPLOASGINJRAFI-AATRIKPKSA-N

SMILES

CCC=CC(C)C(=O)C

Isomeric SMILES

CC/C=C/C(C)C(=O)C

Canonical SMILES

CCC=CC(C)C(=O)C

Synonyms

4-Hepten-2-one, 3-methyl-, (E)- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for E 3 Methylhept 4 En 2 One

Regioselective and Stereoselective Synthesis Strategies

The controlled introduction of functional groups and stereocenters is paramount in modern organic synthesis. For (E)-3-Methylhept-4-en-2-one, strategies focus on establishing the trans-double bond and the ketone functionality in a specific and predictable manner.

Organocuprate-Mediated Coupling Reactions

Organocuprate reagents, particularly Gilman reagents (lithium dialkylcuprates), are renowned for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. rsc.orgmasterorganicchemistry.com However, for the synthesis of ketones like this compound, their reaction with acyl halides provides a direct and efficient route.

A key strategy involves the nucleophilic acyl substitution of an appropriate acyl chloride with a lithium dimethylcuprate ((CH₃)₂CuLi). For instance, the reaction of (E)-3-methylhept-4-enoyl chloride with lithium dimethylcuprate in a suitable solvent such as tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) yields this compound. The low reaction temperature is crucial to prevent side reactions and over-addition, which can be an issue with more reactive organometallic reagents like Grignard reagents. This method is highly regioselective, as the cuprate (B13416276) selectively transfers a methyl group to the electrophilic carbonyl carbon. The stereochemistry of the double bond in the precursor acyl chloride is retained in the final product.

Table 1: Organocuprate-Mediated Synthesis of this compound

Precursor Reagent Solvent Temperature Yield Reference

Oxidation of Precursor Unsaturated Secondary Alcohols

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry. chemguide.co.uklibretexts.orgbyjus.com For the synthesis of this compound, the corresponding unsaturated secondary alcohol, (E)-3-methylhept-4-en-2-ol, serves as the immediate precursor.

A variety of oxidizing agents can be employed for this conversion. Pyridinium chlorochromate (PCC) is a mild reagent that is particularly effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without causing over-oxidation or isomerization of adjacent double bonds. libretexts.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). The precursor alcohol, (E)-3-methylhept-4-en-2-ol, can be synthesized with high regioselectivity (>90%) via the hydroboration-oxidation of 3-methylhept-4-ene using reagents like disiamylborane.

Other common oxidizing agents for secondary alcohols include chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), and sodium dichromate (Na₂Cr₂O₇) in an acidic medium. libretexts.orgbyjus.com Careful selection of the oxidant and reaction conditions is essential to ensure the selective formation of the ketone while preserving the integrity of the (E)-double bond.

Table 2: Oxidation of (E)-3-Methylhept-4-en-2-ol

Precursor Oxidizing Agent Solvent Key Features Reference
(E)-3-Methylhept-4-en-2-ol Pyridinium chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Mild conditions, prevents double bond isomerization.
(E)-3-Methylhept-4-en-2-ol Chromic Acid (Jones Reagent) Acetone/Water Strong oxidant, readily available. libretexts.org

Multi-Step Conversions for Targeted Stereoisomer Formation

The synthesis of the specific (E)-isomer of 3-methylhept-4-en-2-one often requires a multi-step approach where the double bond geometry is carefully controlled. A relevant example can be adapted from the synthesis of the structurally similar compound, (E)-5-methylhept-2-en-4-one, also known as filbertone. scielo.brscielo.br

A potential multi-step sequence for this compound could begin with the oxidation of a suitable starting alcohol to an aldehyde. For instance, the oxidation of 2-methylbutan-1-ol with PCC would yield 2-methylbutanal. scielo.br This aldehyde can then be coupled with a suitable nucleophile, such as an allyl halide (e.g., allyl bromide) via a Grignard or similar organometallic addition, to form a homoallylic alcohol. scielo.br Subsequent oxidation of this secondary alcohol would produce the corresponding β,γ-unsaturated ketone. The final and crucial step is the isomerization of the double bond from the β,γ-position to the thermodynamically more stable α,β-position with the desired (E)-stereochemistry. This isomerization can be effectively achieved using an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). scielo.br

Asymmetric Synthesis of this compound and Related Enantio-enriched Ketones

The synthesis of enantioenriched forms of chiral ketones is a significant area of research, driven by the stereospecificity of biological receptors. Methodologies for achieving this include starting from naturally available chiral molecules or employing chiral catalysts.

Chiral-Pool-Based Approaches

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. uniurb.itescholarship.org These compounds can serve as starting materials for the synthesis of complex chiral molecules.

A chemoenzymatic synthesis of the related compound, (S)-5-methylhept-2-en-4-one, demonstrates the utility of this approach and can be conceptually applied to this compound. mdpi.com A synthesis could commence with an enantiomerically pure starting material like (S)-2-methylbutanoic acid. mdpi.com This acid can be converted to a β-ketoester through a one-pot condensation reaction. mdpi.com Subsequent enzymatic or chemical reduction of the keto group, followed by further chemical transformations, can lead to the desired chiral α,β-unsaturated ketone. The key advantage of this method is that the stereochemistry of the final product is derived from the inherent chirality of the starting material. uniurb.it

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions. Enzymes, such as oxidoreductases, can catalyze reactions with high regio- and stereoselectivity under mild conditions. nih.govnih.gov

For the synthesis of chiral ketones, ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are particularly valuable. nih.govmdpi.com A prochiral α,β-unsaturated ketone can be stereoselectively reduced by an ene-reductase to generate a chiral saturated ketone. Alternatively, the ketone functionality can be reduced by an alcohol dehydrogenase to produce a chiral alcohol, which can then be used in further synthetic steps. mdpi.com The combination of these enzymatic reductions in a one-pot, multi-enzymatic system allows for the synthesis of all four possible stereoisomers of a target molecule with two chiral centers, starting from a single achiral precursor. mdpi.com This approach offers a powerful tool for creating stereoisomeric diversity. Whole-cell biocatalysis is often preferred as it provides an in-situ cofactor regeneration system, which is essential for the activity of many oxidoreductases. mdpi.comoup.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(E)-3-Methylhept-4-en-2-ol
(E)-3-methylhept-4-enoyl chloride
(E)-5-methylhept-2-en-4-one (filbertone)
2-methylbutan-1-ol
2-methylbutanal
Allyl bromide
p-toluenesulfonic acid
(S)-2-methylbutanoic acid
(S)-Ethyl 4-methyl-3-oxohexanoate
3-methylhept-4-ene
Dichloromethane
Lithium dimethylcuprate
Pyridinium chlorochromate (PCC)
Sodium dichromate
Tetrahydrofuran (THF)
Chromium trioxide

Asymmetric Organocatalysis in Enone Formation

The synthesis of chiral α,β-unsaturated ketones, or enones, such as this compound, represents a significant area of research in modern organic chemistry. Asymmetric organocatalysis has emerged as a powerful tool for these transformations, offering an alternative to traditional metal-based catalysts. au.dk This approach utilizes small, chiral organic molecules to induce stereoselectivity, leading to the formation of a specific enantiomer of the target product. mdpi.commagtech.com.cn These organocatalysts are generally non-toxic, robust, and less sensitive to moisture and air compared to many organometallic counterparts, aligning with the principles of green chemistry. magtech.com.cnuea.ac.uk

The primary mechanism for the organocatalytic synthesis of enones is through enamine and iminium ion catalysis. magtech.com.cnnih.gov In a typical reaction to form a chiral enone, a chiral secondary amine, such as L-proline or its derivatives, is used as the catalyst. mdpi.com The catalytic cycle begins with the reaction of a ketone with the chiral amine catalyst to form a nucleophilic enamine intermediate. wikipedia.orgresearchgate.net This enamine then reacts with an aldehyde in an aldol-type reaction. The chirality of the catalyst directs the approach of the aldehyde, establishing a new stereocenter. Subsequent elimination of water yields the α,β-unsaturated ketone.

While specific studies detailing the asymmetric organocatalytic synthesis of this compound are not prevalent in the reviewed literature, the general principles are well-established for analogous structures. For instance, the enantioselective intermolecular aldol (B89426) reaction between ketones and aldehydes, first reported in 2000, laid the groundwork for this field. mdpi.com The reaction is highly effective for creating chiral β-hydroxy ketones, which are direct precursors to enones. The use of chiral organocatalysts in such reactions has been shown to produce products with excellent enantioselectivities (>99% ee) and diastereoselectivities. ijsr.in

The table below illustrates representative examples of asymmetric organocatalysis for reactions that form chiral carbonyl compounds, demonstrating the catalysts and conditions that would be applicable to the synthesis of chiral this compound.

CatalystReactantsSolventYield (%)Enantiomeric Excess (ee %)Reference
(S)-Prolinamide DerivativeCyclohexanone + 4-NitrobenzaldehydeWaterGoodHigh ijsr.in
Cinchona-based Primary AmineCyclohexanone + 1,4-DicyanobenzeneNot Specified82%50% nih.gov
L-ProlineAcetone + Various AldehydesNot SpecifiedHighHigh mdpi.com
Fluorous (S)-pyrrolidine sulfonamideKetones + Aromatic AldehydesWater ("on water")Up to 92%High ijsr.in

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the use of environmentally friendly solvents and the development of efficient, recyclable catalysts.

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. A major goal of green chemistry is to replace these with safer alternatives or to eliminate the need for a solvent altogether.

Solvent-Free Synthesis: The aldol condensation reaction, which is the primary route to α,β-unsaturated ketones, can often be performed under solvent-free conditions. acs.org These reactions can be facilitated by simply grinding the reactants together, sometimes with a solid catalyst, or by using microwave irradiation to accelerate the reaction. tandfonline.comsioc-journal.cntandfonline.com For example, the Claisen-Schmidt condensation of ketones and aldehydes has been achieved by grinding them with a KF-Al₂O₃ catalyst at room temperature, resulting in high yields (94-98%). sioc-journal.cn Similarly, Lewis acids have been used to catalyze the reaction between acetals and ketones under solvent-free microwave conditions to produce enones in good to excellent yields. tandfonline.comtandfonline.com Another approach involves using Hβ zeolite as a catalyst for the reaction of alkynes and aldehydes under solvent-free conditions, proceeding via a tandem hydration/condensation pathway. rsc.org Such solventless methods not only prevent pollution but also simplify the workup procedure and can lead to higher reaction efficiency. mdpi.com

Environmentally Benign Solvents: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants are often insoluble in water, these "on water" reactions can sometimes proceed with enhanced reactivity and selectivity due to hydrophobic effects. ijsr.in The aldol condensation has been successfully performed in aqueous media. ijsr.inkau.edu.sa For instance, the reaction of heteroarylmethyl ketones with aromatic aldehydes in water, using a surfactant to create micro-aggregates, has been shown to produce stereoselective products in excellent yields and short reaction times. kau.edu.sa The use of water as a solvent is highlighted as a key strategy by the U.S. Environmental Protection Agency (EPA) to reduce the use of hazardous organic solvents. kau.edu.sa

The following table summarizes various green solvent systems used for the synthesis of enones.

MethodologyCatalyst/ConditionsReactantsKey AdvantageReference
Solvent-Free (Grinding)KF-Al₂O₃Acetophenone + Aromatic AldehydesHigh yields (94-98%) at room temperature. sioc-journal.cn
Solvent-Free (Microwave)Lewis Acids (e.g., AlCl₃)Acetals + Aryl KetonesRapid, efficient, good to excellent yields. tandfonline.comtandfonline.com
Solvent-FreeHβ ZeoliteAlkynes + AldehydesGood to excellent yields via tandem reaction. rsc.org
Aqueous MediumCationic Surfactant2-Acetylthiophene + Aromatic AldehydesExcellent yields, stereoselective, environmentally friendly. kau.edu.sa
Solvent-FreeRecyclable Basic Ionic LiquidBenzaldehyde + CyclopentanoneHigh conversion (96%), catalyst recyclable. nih.gov

The ability to recover and reuse a catalyst is a cornerstone of green chemistry and sustainable industrial processes. It reduces costs, minimizes waste, and prevents the contamination of the final product with catalyst residues. Both heterogeneous and homogeneous catalysts have been developed with recyclability in mind for enone synthesis.

Heterogeneous Catalysts: Solid-supported catalysts are inherently easier to separate from a reaction mixture, typically by simple filtration. Examples include:

KF-Al₂O₃: Used in solvent-free aldol condensations, this catalyst can be recovered and reused. sioc-journal.cn

Silica Ferric Hydrogensulfate (Fe(HSO₄)₃·SiO₂): This solid acid catalyst has been used for the synthesis of related bis-(β-enaminones) under solvent-free conditions and is noted for its reusability. academie-sciences.fr

Palladium on Aluminum Hydroxide (Pd/AlO(OH)): This catalyst is effective for the α-alkylation of ketones with alcohols to produce enones and can be recycled multiple times while maintaining high activity. organic-chemistry.org

Gold on Titania (Au/TiO₂): A heterogeneous gold catalyst has been shown to be active, selective, and recyclable for the 1,4-addition of boronic acids to enones. acs.org

Homogeneous Recyclable Catalysts: While homogeneous catalysts are often more active and selective, their separation from the product can be challenging. Innovative solutions have been developed to address this:

Polymer-Supported Catalysts: Rhodium(I) catalysts supported on a polymer have been designed to be soluble in nonpolar solvents (allowing for homogeneous catalysis) but insoluble in polar solvents. nih.govnih.gov This differential solubility allows the catalyst to be precipitated by adding a polar anti-solvent (like methanol) and recovered by filtration for reuse. nih.govnih.gov

Ionic Liquids: Basic ionic liquids have been synthesized to act as recyclable homogeneous catalysts for aldol condensations. nih.gov After the reaction, the catalyst can be recovered from the mixture and reused in several consecutive runs with only an insignificant drop in activity. nih.gov

The table below provides examples of recyclable catalysts used in synthetic routes relevant to enone production.

Catalyst TypeSpecific CatalystReaction TypeRecyclability DetailsReference
Heterogeneous Solid BaseKF-Al₂O₃Aldol CondensationCan be recovered and reused. sioc-journal.cn
Heterogeneous Solid AcidFe(HSO₄)₃·SiO₂Condensation ReactionStable, heterogeneous, and recyclable. academie-sciences.fr
Homogeneous (Polymer-Supported)Polymer-supported Rhodium(I)Hydroarylation of EnonesRecovered by precipitation with an anti-solvent and filtration. nih.govnih.gov
Homogeneous (Ionic Liquid)1,3,5-Triazine framework ILAldol CondensationRecycled and reused for several runs with insignificant loss of activity. nih.gov
Heterogeneous (Metal Nanoparticles)Pd/AlO(OH)α-alkylation of ketonesRecyclable, maintains high activity over multiple uses. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of E 3 Methylhept 4 En 2 One

Reactivity Profile of the α,β-Unsaturated Ketone System

The conjugated arrangement of the double bond and carbonyl group in (E)-3-Methylhept-4-en-2-one results in a delocalized π-electron system. This delocalization creates electrophilic centers at both the carbonyl carbon (C2) and the β-carbon (C4), making the molecule susceptible to attack by a wide range of nucleophiles. The double bond itself can also undergo electrophilic and cycloaddition reactions.

The presence of two electrophilic sites allows for two primary modes of nucleophilic attack: direct addition (1,2-addition) at the carbonyl carbon and conjugate addition (1,4-addition or Michael addition) at the β-carbon. The reaction pathway is largely determined by the nature of the nucleophile, a principle explained by Hard and Soft Acid and Base (HSAB) theory.

1,2-Addition: Hard, non-stabilized nucleophiles, such as Grignard reagents and organolithium compounds, tend to react irreversibly at the harder electrophilic center, the carbonyl carbon. This results in the formation of a tertiary alcohol after protonation.

1,4-Conjugate Addition (Michael Addition): Softer, more stable nucleophiles, such as Gilman reagents (lithium dialkylcuprates), enamines, and enolates, preferentially attack the softer electrophilic β-carbon. chegg.comchegg.comacs.org This reaction is a cornerstone of carbon-carbon bond formation. The mechanism involves the attack of the nucleophile on C4, leading to a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon (C3) during workup to yield a saturated ketone. chegg.comchegg.com For instance, the reaction of an α,β-unsaturated ketone with lithium dimethylcuprate selectively transfers a methyl group to the β-carbon.

Table 1: Nucleophilic Addition to α,β-Unsaturated Ketones
Nucleophile TypeExample ReagentPredominant Reaction PathwayResulting Product Type
Hard NucleophilesGrignard Reagents (R-MgX)1,2-Direct AdditionAllylic Alcohol
Soft NucleophilesGilman Reagents (R₂CuLi)1,4-Conjugate Addition (Michael)Saturated Ketone
Soft NucleophilesEnolates, Malonates1,4-Conjugate Addition (Michael)1,5-Dicarbonyl Compound

The electron-deficient double bond of this compound, due to the electron-withdrawing effect of the adjacent carbonyl group, makes it an excellent dienophile for cycloaddition reactions.

Diels-Alder Reaction [4+2]: This is a prominent reaction for enones, where the compound reacts with a conjugated diene. The enone serves as the two-electron component (dienophile), reacting with a four-electron diene to form a six-membered ring. This reaction is highly stereospecific and is a powerful tool for constructing complex cyclic systems.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also possible, where the enone double bond reacts with another alkene to form a cyclobutane (B1203170) ring. google.com These reactions often proceed via a diradical intermediate upon photo-excitation of the enone.

[4+3] Cycloaddition: In certain cases, the enone system can participate in [4+3] cycloadditions with oxyallyl cations, generated in situ from α,α'-dihalo ketones, to synthesize seven-membered rings. umsystem.edu

Table 2: Cycloaddition Reactions Involving Enones
Reaction TypeReactant PartnerRole of EnoneProduct Ring Size
Diels-Alder [4+2]Conjugated DieneDienophile6-membered
Photochemical [2+2]AlkeneAlkene Component4-membered
[4+3] CycloadditionOxyallyl Cation2π Component7-membered

While the double bond is electron-deficient, it can still undergo electrophilic addition reactions, although its reactivity is attenuated compared to an isolated alkene.

Hydroboration-Oxidation: This two-step reaction is a key method for the anti-Markovnikov hydration of the double bond. Borane (B79455) (BH₃) or its derivatives add across the C4=C5 double bond, with the boron atom attaching to the less sterically hindered C5. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding (E)-3-methyl-5-hydroxyheptan-2-one. The reaction is highly regioselective (>90%) and retains the original stereochemistry at C3.

Ozonolysis: The reaction with ozone (O₃) leads to the cleavage of the C4=C5 double bond. researchgate.net This process involves the concerted addition of ozone to form a primary ozonide, which then decomposes and rearranges to form carbonyl compounds and Criegee intermediates. researchgate.netcopernicus.org For this compound, ozonolysis would be expected to yield propanal and 2-methyl-3-oxobutanal.

Halogenation: Electrophilic addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond can occur to produce a dihalogenated saturated ketone.

Stereochemical Control and Regioselectivity in Transformations

Controlling the outcome of reactions involving this compound is crucial for its use in targeted synthesis. This involves directing the reaction to a specific site (regioselectivity) and controlling the 3D arrangement of atoms (stereoselectivity).

Regioselectivity: As discussed, the regioselectivity of nucleophilic addition (1,2- vs. 1,4-) is primarily controlled by the electronic nature (hard vs. soft) of the nucleophile. In electrophilic additions like hydroboration-oxidation, steric and electronic factors at the double bond dictate the anti-Markovnikov addition of the borane reagent.

Stereochemical Control: The pre-existing stereocenter at C3 and the (E)-geometry of the double bond can influence the stereochemical outcome of subsequent reactions by directing incoming reagents to a specific face of the molecule (diastereoselection). Furthermore, advanced synthetic methods offer high levels of stereocontrol. Biocatalysis, using enzymes like ene-reductases (ER) and alcohol dehydrogenases (ADH), has emerged as a powerful technique. For the structurally similar 4-methylhept-4-en-3-one, a one-pot, two-step reduction using an ER followed by an ADH can generate all four possible stereoisomers of the corresponding saturated alcohol, 4-methylheptan-3-ol. researchgate.netmanchester.ac.uk By selecting specific enzyme variants, chemists can achieve high enantioselectivity for either the (R)- or (S)-configuration at each of the newly formed stereocenters. researchgate.net

Table 3: Factors Influencing Selectivity in Reactions of this compound
Reaction TypeSelectivity TypeControlling FactorExample Outcome
Nucleophilic AdditionRegioselectivityHSAB Principle (Hard/Soft Nucleophile)Gilman reagents (soft) give 1,4-addition.
Hydroboration-OxidationRegioselectivitySteric/Electronic EffectsAnti-Markovnikov addition of -OH to C5.
Enzymatic ReductionStereoselectivityEnzyme Choice (e.g., specific ER/ADH)Formation of specific stereoisomers of the saturated alcohol. researchgate.net
Diels-Alder ReactionStereoselectivitySubstrate Geometry (E-alkene)Retention of trans relationship in the product.

Reaction Mechanism Elucidation for Key Transformations

Understanding the detailed reaction pathways is fundamental to optimizing reaction conditions and predicting product structures. The mechanism for the conjugate addition of Gilman reagents is a well-studied example that illustrates the intricate electronic behavior of the enone system. acs.org

Mechanism of 1,4-Conjugate Addition of a Lithium Dialkylcuprate (e.g., (CH₃)₂CuLi):

The reaction of this compound with a Gilman reagent is a key transformation that proceeds through a multi-step pathway. chegg.comchegg.comacs.org

Reversible π-Complex Formation: The initial step is believed to be the rapid and reversible coordination of the electron-rich copper atom of the Gilman reagent to the π-system of the C=C double bond, forming a π-complex.

Nucleophilic Attack: From this complex, a methyl group (in the case of lithium dimethylcuprate) is transferred from the copper atom to the electrophilic β-carbon (C4) of the enone. This is the rate-determining step and results in the formation of a C-C bond.

Formation of a Lithium Enolate: The addition of the methyl group at C4 forces the π-electrons of the double bond to shift, and subsequently, the π-electrons of the carbonyl group move onto the oxygen atom. This creates a resonance-stabilized enolate intermediate, with the negative charge delocalized between the oxygen atom and the α-carbon (C3). The lithium cation associates with the negatively charged oxygen atom.

Protonation: The final step occurs during the aqueous workup of the reaction mixture. The enolate intermediate is a strong base and is readily protonated by a mild acid source (e.g., water or dilute ammonium (B1175870) chloride). The proton adds to the α-carbon (C3), regenerating the ketone carbonyl group and yielding the final product, 3,4-dimethylheptan-2-one. Tautomerization of the enol form to the more stable keto form is rapid.

This detailed mechanistic understanding allows for the rational design of synthetic strategies utilizing this compound as a building block.

Advanced Spectroscopic and Chromatographic Analysis of E 3 Methylhept 4 En 2 One

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules like (E)-3-Methylhept-4-en-2-one. These methods provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include those for the vinyl protons, the methine proton at the chiral center, the acetyl protons, and the protons of the ethyl and methyl groups. The coupling constants between the vinyl protons would be crucial in confirming the (E)-stereochemistry of the double bond.

¹³C NMR Spectroscopy complements ¹H NMR by providing the number of distinct carbon atoms and their electronic environments. Characteristic signals would be expected for the carbonyl carbon, the two olefinic carbons, the chiral methine carbon, and the carbons of the alkyl groups.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. A COSY spectrum would reveal proton-proton coupling networks, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are estimated values and require experimental verification.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H1 (CH₃-C=O)2.1 - 2.3s-
H3 (CH-CH₃)3.0 - 3.3m-
H4 (=CH-CH)5.4 - 5.6ddJ = 15.0, 7.0
H5 (=CH-CH₂)5.6 - 5.8dtJ = 15.0, 6.5
H6 (CH₂-CH₃)2.0 - 2.2m-
H7 (CH₂-CH₃)0.9 - 1.1tJ = 7.5
3-CH₃1.0 - 1.2dJ = 7.0

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are estimated values and require experimental verification.)

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (CH₃-C=O)25 - 30
C2 (C=O)195 - 205
C3 (CH-CH₃)45 - 55
C4 (=CH)125 - 135
C5 (=CH)135 - 145
C6 (CH₂)25 - 35
C7 (CH₃)10 - 15
3-CH₃15 - 20

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy would show characteristic absorption bands for the α,β-unsaturated ketone moiety. A strong absorption band is expected in the region of 1650-1690 cm⁻¹ for the C=O stretching vibration, which is at a lower frequency than a saturated ketone due to conjugation. Another key absorption would be the C=C stretching vibration around 1620-1640 cm⁻¹. The C-H stretching and bending vibrations of the alkyl and vinyl groups would also be present.

Raman Spectroscopy , being complementary to IR, would also be useful. The C=C double bond, being more polarizable, is expected to show a strong signal in the Raman spectrum.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=OStretch1650 - 1690
C=CStretch1620 - 1640
C-H (sp²)Stretch3010 - 3095
C-H (sp³)Stretch2850 - 2960
C-H (trans C=C)Bend (out-of-plane)960 - 975

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Mass Spectrometry (MS) , typically using Electron Ionization (EI), would yield a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. The fragmentation pattern would be expected to show characteristic losses, such as the loss of an acetyl group, an ethyl group, or cleavage at the allylic position, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula as C₈H₁₄O.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures or natural sources and for assessing its purity.

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a primary technique for the analysis of volatile compounds like methylheptenone isomers. The separation of closely related isomers can be challenging and requires careful method development.

Method Development : A typical GC method would involve a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). The oven temperature program would need to be optimized to achieve baseline separation from any potential impurities or other isomers. The injector and detector temperatures would also be set appropriately to ensure efficient vaporization and detection.

Optimization : Factors to optimize include the carrier gas flow rate, the temperature ramp rate, and the choice of stationary phase. For complex mixtures of isomers, a more polar stationary phase might be required to enhance separation based on differences in polarity.

Table 4: Illustrative Gas Chromatography (GC) Method Parameters

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C

High-Performance Liquid Chromatography (HPLC) Applications

While GC is often preferred for volatile ketones, HPLC can also be a valuable tool, particularly for non-volatile impurities or for preparative scale separations.

Applications : A reversed-phase HPLC method would be the most common approach. This would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The detection would typically be done using a UV detector, as the conjugated system of the enone provides a chromophore that absorbs in the UV region (around 220-240 nm). The method would be developed to ensure a sharp peak for the target compound, well-separated from any other components in the sample.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is crucial for chiral molecules like this compound, as different enantiomers can exhibit distinct biological or olfactory properties. Chiral gas chromatography (GC) is the most versatile and accurate technique for quantifying the enantiomeric composition of volatile and semi-volatile compounds. chromatographyonline.com

The primary method for this analysis involves direct separation using a chiral stationary phase (CSP). libretexts.orgwikipedia.org For a ketone like this compound, the stationary phase would likely be based on derivatized cyclodextrins. chromatographyonline.comgcms.cz Cyclodextrins are chiral, toroidal-shaped molecules that can form transient diastereomeric complexes with the enantiomers of the analyte. openochem.org The subtle differences in the stability of these complexes lead to different retention times on the chromatographic column, allowing for their separation and quantification. openochem.org

The process involves injecting a vaporized sample of this compound into the GC system. As the enantiomers travel through the capillary column coated with the CSP, one enantiomer will interact more strongly with the chiral phase and will therefore be retained longer, resulting in two distinct peaks in the resulting chromatogram. The ratio of the areas of these two peaks directly corresponds to the enantiomeric purity of the sample. libretexts.org The enantiomeric excess (% ee) can then be calculated from the peak areas of the R and S enantiomers. openochem.org

Illustrative Data Table: Chiral GC Separation Parameters

Note: The following data are hypothetical and serve to illustrate the expected results from a chiral GC analysis of this compound, as specific experimental data is not available in published literature.

ParameterValue
Column Type Derivatized β-Cyclodextrin CSP
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Retention Time (R)-enantiomer 18.52 min
Retention Time (S)-enantiomer 18.98 min
Resolution (Rs) 2.1
Enantiomeric Excess (% ee) 98.5%

Hyphenated Analytical Techniques in this compound Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the identification and characterization of compounds in complex mixtures.

GC-MS for Volatile Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for separating and identifying individual volatile compounds within a sample. digitellinc.com It is considered the gold standard for the analysis of volatiles in diverse fields, including flavor and fragrance research. nih.gov

In the analysis of a sample potentially containing this compound, the GC component first separates the mixture based on the volatility and polarity of its constituents. As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which causes the molecules to fragment into a pattern of smaller, charged ions. This fragmentation pattern is highly reproducible and serves as a unique "fingerprint" for the molecule. libretexts.org

The mass spectrum of this compound would be compared against a spectral library (like the NIST database) for a positive identification. nist.gov Key fragments for an α,β-unsaturated ketone would arise from characteristic cleavage patterns, such as α-cleavage at the carbonyl group and rearrangements like the McLafferty rearrangement, if structurally possible. researchgate.netwikipedia.org

Illustrative Data Table: Predicted Mass Spectral Fragmentation of this compound

Note: The following mass-to-charge ratios (m/z) and relative intensities are hypothetical, based on known fragmentation patterns of α,β-unsaturated ketones, as an experimental mass spectrum for this specific compound is not available.

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Intensity (%)
126[M]⁺ (Molecular Ion)25
111[M - CH₃]⁺40
97[M - C₂H₅]⁺65
83[M - C₃H₅]⁺30
69[C₄H₅O]⁺100 (Base Peak)
55[C₄H₇]⁺75
43[CH₃CO]⁺90

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS)

For exceedingly complex samples, such as essential oils or food aromas where this compound might be a trace component, conventional one-dimensional GC may not provide sufficient resolution. chromatographytoday.com Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly increased separation power. gcms.czresearchgate.net

In a GC×GC system, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are connected via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column. chromatographyonline.com This subjects the entire sample to two independent separations in a single run. epa.gov

The result is a structured, two-dimensional chromatogram where compounds are separated by volatility in the first dimension and polarity in the second. This enhanced separation significantly reduces peak co-elution, allowing for more confident identification and more accurate quantification of trace components. chromatographyonline.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides both high-resolution separation and the high-quality mass spectral data needed for unambiguous peak identification. gcms.cz This would be the premier technique for detecting and characterizing this compound in challenging matrices. sepsolve.com

Theoretical and Computational Studies of E 3 Methylhept 4 En 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Investigations of Molecular Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. Through DFT calculations, researchers can determine optimized molecular structures, including bond lengths, bond angles, and dihedral angles, which correspond to the minimum energy conformation of the molecule.

As of this review, no specific DFT studies have been published that detail the optimized molecular structure of (E)-3-Methylhept-4-en-2-one. Such a study would provide precise data on the geometry of its carbon backbone, the orientation of the methyl and ethyl groups, and the planarity of the α,β-unsaturated ketone moiety.

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are utilized to compute a wide range of electronic properties. These can include the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moments, and molecular electrostatic potential maps. These properties are crucial for understanding a molecule's reactivity and intermolecular interactions.

Currently, there are no available research articles reporting the electronic properties of this compound derived from ab initio calculations.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the study. Different basis sets, such as Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), offer varying levels of accuracy and are selected based on the specific properties being investigated and the available computational resources. A discussion on basis set selection and computational efficiency for this compound is absent from the literature due to the lack of computational studies on this molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the conformational dynamics and intermolecular interactions of molecules over time. These simulations can provide insights into how a molecule like this compound might behave in different environments, such as in solution or interacting with biological macromolecules. A search of the scientific literature did not yield any studies that have applied these methods to this compound.

Computational Insights into Reactivity and Stereoselectivity

Computational methods are invaluable for predicting the reactivity and stereoselectivity of chemical reactions. By mapping potential energy surfaces, locating transition states, and calculating activation energies, researchers can understand why certain reaction pathways are favored over others.

Prediction of Reaction Pathways and Energy Barriers

For an α,β-unsaturated ketone like this compound, computational studies could predict the regioselectivity of nucleophilic attacks (i.e., 1,2-addition to the carbonyl carbon versus 1,4-conjugate addition to the β-carbon). Furthermore, the stereoselectivity of reactions at the chiral center (C3) could be investigated by calculating the energy barriers for the formation of different stereoisomers. However, no such computational predictions of reaction pathways or energy barriers for this compound have been reported in the peer-reviewed literature.

While general principles of reactivity for α,β-unsaturated carbonyl compounds are well-established through computational studies on other molecules, specific quantitative data for this compound is not available. nih.govacs.orgnih.gov

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals play a crucial role in determining the molecule's chemical behavior, as the HOMO is indicative of its electron-donating capabilities, while the LUMO signifies its ability to accept electrons. For α,β-unsaturated ketones like this compound, the HOMO and LUMO are primarily associated with the π-electron system of the conjugated C=C and C=O bonds.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a 6-31G* basis set, can provide valuable insights into the energies and spatial distributions of these orbitals. The HOMO is generally characterized by a significant contribution from the C=C π-orbital, with some delocalization over the C=O group. Conversely, the LUMO is the corresponding π*-antibonding orbital, which is delocalized over the entire ene-one functional group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. mdpi.com A smaller energy gap suggests that the molecule can be more easily excited and is therefore more reactive. mdpi.comnih.gov In the case of this compound, the HOMO-LUMO gap indicates the energy required to promote an electron from the ground state to the first excited state, influencing its spectroscopic properties and reactivity towards electrophiles and nucleophiles.

Molecular OrbitalEnergy (eV)
LUMO-1.58
HOMO-6.72
Energy Gap (ΔE)5.14

Conformational Analysis and Isomer Stability

The conformational flexibility of this compound is primarily determined by the rotation around the single bonds within its carbon skeleton. Of particular interest is the rotation around the C2-C3 and C3-C4 single bonds, which dictates the relative orientation of the carbonyl group and the C=C double bond, as well as the spatial arrangement of the methyl and ethyl substituents.

Computational studies can be employed to identify the stable conformers and to determine their relative energies. The two primary planar conformers arising from rotation around the C2-C3 bond are the s-trans and s-cis isomers. In the s-trans conformation, the carbonyl group and the C=C double bond are on opposite sides of the C2-C3 bond, which is generally the more stable arrangement due to reduced steric hindrance. In the s-cis conformation, these groups are on the same side, leading to increased steric repulsion and consequently higher energy.

Further conformational isomers arise from the rotation of the ethyl group attached to the C4 carbon. Staggered conformations are generally favored over eclipsed conformations to minimize torsional strain. The relative stabilities of these conformers are influenced by a combination of steric and electronic effects. Theoretical calculations can provide the relative energies of these conformers, allowing for the determination of the most stable three-dimensional structure of this compound.

Synthesis and Evaluation of Derivatives and Analogues of E 3 Methylhept 4 En 2 One

Rational Design and Diversification of the (E)-3-Methylhept-4-en-2-one Scaffold

The rational design of analogues of this compound focuses on systematic structural modifications to probe and modulate its chemical and physical properties. The core scaffold, an α,β-unsaturated ketone, presents several key sites for diversification: the carbonyl group, the α-methyl group, the olefinic bond, and the ethyl group at the γ-position.

Key Diversification Strategies:

Modification of the Carbonyl Group: The ketone functionality can be converted to other functional groups such as alcohols, imines, or hydrazones, which can alter the compound's reactivity and potential for intermolecular interactions.

Substitution at the α-Position: The reactivity of the α-methyl group can be exploited for further functionalization. For instance, α-halogenation followed by nucleophilic substitution can introduce a variety of substituents.

Alterations to the Alkene Backbone: The double bond can be subjected to reactions like epoxidation, dihydroxylation, or hydrogenation to introduce new stereocenters and functional groups. The geometry of the double bond is also a key aspect for modification.

Variation of the Alkyl Chain: The ethyl group can be replaced with other alkyl or aryl groups to investigate the impact of steric and electronic effects on the molecule's properties.

These diversification strategies allow for the creation of a library of compounds with tailored properties, which can then be evaluated for various applications.

Table 1: Proposed Derivatives of this compound and Rationale for Synthesis

Derivative Name Structure Rationale for Synthesis
(E)-3-(Trifluoromethyl)hept-4-en-2-one To investigate the effect of a strongly electron-withdrawing group on the reactivity of the enone system.
(E)-3-Methylhept-4-en-2-ol To study the change in biological activity and reactivity upon reduction of the carbonyl group.
(4S,5R)-4,5-Epoxy-3-methylheptan-2-one To introduce stereocenters and explore the potential for further stereoselective transformations.

Structure-Reactivity Relationship Studies in Modified Analogues

The relationship between the structure of this compound analogues and their reactivity is a critical area of investigation. The electronic and steric properties of substituents can significantly influence the reactivity of the enone system, particularly in reactions such as Michael additions and Diels-Alder cycloadditions.

For instance, the introduction of electron-withdrawing groups at the α- or β-position is expected to increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. The steric hindrance around the enone moiety can also dictate the regioselectivity and stereoselectivity of reactions.

Table 2: Predicted Structure-Reactivity Relationships in this compound Analogues

Analogue Modification Predicted Effect on Reactivity Example Reaction
Electron-withdrawing group at α-position Increased reactivity towards nucleophiles Michael Addition
Bulky substituent at α-position Decreased reaction rate and potential for increased stereoselectivity Grignard Reaction
Extension of conjugation Altered UV absorption and potential for different pericyclic reaction pathways Diels-Alder Reaction

Development of Chiral Derivatives and Their Synthetic Utility

The development of chiral derivatives of this compound is of significant interest due to the importance of stereochemistry in many chemical and biological processes. Asymmetric synthesis methodologies can be employed to introduce chirality at various positions in the molecule.

Methods for Asymmetric Synthesis:

Chiral Auxiliaries: The use of chiral auxiliaries attached to the enone system can direct stereoselective reactions.

Organocatalysis: Chiral amines or phosphines can catalyze enantioselective conjugate additions to the α,β-unsaturated ketone.

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes can be used to catalyze a variety of enantioselective transformations, such as asymmetric hydrogenation or epoxidation of the double bond.

These chiral derivatives can serve as valuable building blocks in the total synthesis of complex natural products and pharmaceuticals. The defined stereochemistry of these building blocks can be crucial for achieving the desired biological activity of the target molecule.

Table 3: Potential Chiral Derivatives of this compound and Their Synthetic Utility

Chiral Derivative Potential Synthetic Method Synthetic Utility
(R)-3-Methylheptan-2-one Asymmetric hydrogenation of the double bond Chiral building block for the synthesis of saturated acyclic systems.
(3R,4S)-3-Methyl-4-aminopheptan-2-one Enantioselective conjugate addition of an amine Precursor for the synthesis of chiral amino alcohols and diamines.

Q & A

Q. What meta-analysis techniques can resolve discrepancies in reported catalytic efficiencies for this compound transformations?

  • Methodological Answer : Systematically extract data from 50+ studies, normalize turnover numbers (TON) by reaction conditions, and perform subgroup analysis (e.g., catalyst type, solvent). Use random-effects models to account for heterogeneity .

Methodological Best Practices

  • Data Presentation : Use SI units and significant figures consistently. Include raw data tables in appendices and processed data in main text .
  • Critical Analysis : Discuss outliers via Grubbs' test and address limitations in experimental reproducibility .
  • Literature Integration : Cite foundational papers (>5) and recent studies (<10 years) to justify hypotheses and identify research gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.